3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile

NNRTI scaffold diversification medicinal chemistry SAR HIV reverse transcriptase inhibitors

3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile (CAS 1591827-00-7, molecular formula C₁₂H₅ClF₃N₃O₂, molecular weight 315.64 g/mol) is the N1-unsubstituted core scaffold of a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) disclosed in Merck Sharp & Dohme patents US9718819B2 and US10189831B2. The compound bears the 3-chloro-5-cyanophenoxy pharmacophore linked via an ether bridge to a 6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine ring.

Molecular Formula C12H5ClF3N3O2
Molecular Weight 315.63 g/mol
Cat. No. B13109854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile
Molecular FormulaC12H5ClF3N3O2
Molecular Weight315.63 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC2=C(N=CNC2=O)C(F)(F)F)Cl)C#N
InChIInChI=1S/C12H5ClF3N3O2/c13-7-1-6(4-17)2-8(3-7)21-9-10(12(14,15)16)18-5-19-11(9)20/h1-3,5H,(H,18,19,20)
InChIKeyLAEFUMCLRJLLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile (CAS 1591827-00-7): Core Scaffold Procurement Guide for NNRTI and Anti-Infective Research Programs


3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile (CAS 1591827-00-7, molecular formula C₁₂H₅ClF₃N₃O₂, molecular weight 315.64 g/mol) is the N1-unsubstituted core scaffold of a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) disclosed in Merck Sharp & Dohme patents US9718819B2 and US10189831B2 [1]. The compound bears the 3-chloro-5-cyanophenoxy pharmacophore linked via an ether bridge to a 6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine ring. This scaffold is the common synthetic precursor from which numerous N1-substituted analogs—including the clinical candidate Ulonivirine (MK-8507, CAS 1591823-76-5)—are elaborated . The trifluoromethyl pyrimidinone chemotype has additionally demonstrated whole-cell activity against Mycobacterium tuberculosis, with class-level MIC (IC₉₀) values below 5 μM reported in the primary literature [2].

Workflow N1-diversification library synthesis
Selection Unsubstituted core scaffold for SAR campaigns
Context NNRTI & anti-infective research programs

Why the N1-Unsubstituted 3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile Cannot Be Replaced by Pre-Functionalized Analogs in SAR-Driven Research


The N1 position of this dihydropyrimidinone scaffold is the primary vector for structure–activity relationship (SAR) exploration across both antiviral and antibacterial programs. N1-substituted analogs disclosed in US9718819B2 achieve HIV-1 reverse transcriptase inhibitory potencies spanning a ~5-fold range (IC₅₀ 5–23 nM) depending on the nature of the heterocyclic substituent installed at this site [1]. In the anti-tubercular series reported by Hembre et al. (2021), substitution at the analogous position on the pyrimidinone ring was similarly critical—the 2-pyridyl group was required for activity, and substitution tolerated at the 5-position but not the 6-position of the pyridyl ring [2]. Pre-functionalized analogs such as Ulonivirine (MW 491.73) carry fixed N1-substituents that preclude further systematic derivatization; procurement of the unsubstituted core scaffold (MW 315.64) is therefore essential for generating diverse compound libraries and establishing baseline structure–property relationships .

Attribute
Unsubstituted Core
Pre-functionalized Analog
N1 derivatization
Free N1–H; enables >140 derivatives
Fixed substituent; 0 additional derivatives
Physicochemical baseline
MW 315.64, 1 HBD, 2 HBA
MW 491.73, 0 HBD, 5 HBA
SAR interpretation
Clean scaffold for substituent contribution
Obscured property and potency attribution

Pre-functionalized analogs may not support systematic N1 SAR; the unsubstituted core is the entry point for library generation.

3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision-Making


N1-Position Synthetic Tractability: Unsubstituted Core vs. Pre-Functionalized Ulonivirine (MK-8507)

The target compound bears a free N1–H on the dihydropyrimidinone ring, enabling direct alkylation or coupling to install diverse heterocyclic substituents. In contrast, the clinical candidate Ulonivirine (MK-8507, CAS 1591823-76-5) carries a fixed N1-(1,6-dihydro-6-oxo-5-(trifluoromethyl)pyridazin-3-yl)methyl group that cannot be removed or exchanged under standard synthetic conditions . The patent literature US9718819B2 explicitly uses the target compound's core (identified as the '5-(3-chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl' synthon) as the common intermediate for generating dozens of N1-diversified analogs [1]. This synthetic versatility is quantitatively reflected in the patent's breadth: over 140 exemplified compounds were generated from this core scaffold, spanning an HIV-1 RT IC₅₀ range of 5–23 nM across 5 distinct N1-heterocyclic series (pyridazinyl, pyrimidinyl, pyrazinyl, pyridyl, and triazolyl) [2].

N1 Synthetic Tractability
Head-to-head
≥140 N1-derivatives possible vs 0 for Ulonivirine (pre-functionalized). Direct alkylation chemistry demonstrated.
Enables SAR library synthesis; pre-functionalized analogs are terminal compounds.
Synthetic protocol as in US9718819B2; conditions: Cs₂CO₃, DMF/dioxane.
NNRTI scaffold diversification medicinal chemistry SAR HIV reverse transcriptase inhibitors

Molecular Weight and Physicochemical Property Gap Between the Core Scaffold and Clinical-Stage N1-Substituted Analog Ulonivirine

The target compound (C₁₂H₅ClF₃N₃O₂, MW 315.64) is substantially smaller and less complex than Ulonivirine (C₁₈H₈ClF₆N₅O₃, MW 491.73) . The MW difference of 176.09 Da reflects the absence of the N1-pyridazinylmethyl substituent and the additional CF₃ group present in Ulonivirine. With only 12 heavy atoms in its core framework, the target compound falls within lead-like chemical space (MW < 350), whereas Ulonivirine exceeds typical lead-like criteria. The target compound contains 1 hydrogen bond donor (N1–H) versus 0 in Ulonivirine, and 2 hydrogen bond acceptors from the nitrile and carbonyl groups versus 5 in Ulonivirine . These differences have direct implications for fragment-based screening, property-guided optimization, and computational modeling: the unsubstituted scaffold provides a cleaner baseline for assessing the incremental contribution of each N1-substituent to potency, permeability, and metabolic stability.

Physicochemical Property Gap
Head-to-head
ΔMW 176.09 Da, ΔHBD 1, ΔHBA 3
Provides lead-like starting point with optimization headroom.
Calculated from molecular formulae; Ulonivirine exceeds typical lead-like space.
drug-likeness optimization physicochemical property comparison lead-like scaffold

Anti-Tubercular Class-Level Activity of the Trifluoromethyl Pyrimidinone Chemotype and the Requirement for 5-Position Substitution

Hembre et al. (2021) reported a whole-cell screen of trifluoromethyl pyrimidinone compounds against Mycobacterium tuberculosis, identifying 15 primary hits with IC₉₀ < 5 μM [1]. SAR analysis established that the trifluoromethyl group at the 6-position of the pyrimidinone was the preferred substituent for activity, though phenyl and benzyl were tolerated [2]. Substitution at the 5-position of the pyrimidinone ring (which in the target compound is occupied by the 3-chloro-5-cyanophenoxy group) with a wide range of groups including branched and straight-chain alkyl and benzyl groups yielded active molecules [2]. The most promising molecule in the series achieved an MIC (IC₉₀) of 4.9 μM with no detectable cytotoxicity (HepG2 IC₅₀ > 100 μM), yielding a selectivity index of >20 [3]. The series was inactive against Gram-negative bacteria but showed good activity against Gram-positive bacteria and yeast [3]. A representative molecule from the series demonstrated rapid, concentration-dependent bactericidal activity with approximately 4 log kill in under 7 days against replicating M. tuberculosis bacilli [3]. While the specific target compound (CAS 1591827-00-7) was not among the 44 synthesized analogs in this study, it shares the identical trifluoromethyl pyrimidinone core and the key 5-position aryloxy substitution pattern, positioning it as a viable starting point for anti-TB SAR exploration.

Anti-TB Class Activity
Class-level
IC₉₀ 4.9 μM, SI >20 (HepG2 IC₅₀ >100 μM)
Supports M. tuberculosis screening context; class-level endpoint.
Reported bactericidal kinetics: ~4 log kill in
HIV-1 RT Inhibition
Cross-study comparable
5 nM (Ex.121), 6 nM (Ex.136), 7 nM (Ex.143), 7 nM (Ex.68), 23 nM (Ex.100)
Supports antiviral hit-to-lead; achievable IC₅₀ range 5–23 nM upon N1-substitution.
All analogs derived from identical core; assay: HIV-1 RT polymerase, heterodimeric substrate.
CF₃ Pharmacophoric Preference
Class-level
CF₃ was the preferred pyrimidinone 4-substituent; 15/15 primary hits contained CF₃.
Procurement of CF₃ scaffold aligns with class-level SAR; CH₃ or H analogs may shift activity.
Class-level inference; confirm in target-specific assay.
antitubercular drug discovery whole-cell screening Mycobacterium tuberculosis MIC

HIV-1 RT Inhibitory Potency Achievable via N1-Functionalization: Quantitative Benchmarking Against Five Patent-Exemplified Analogs

The US9718819B2 and US10189831B2 patent families disclose extensive HIV-1 RT inhibition data for N1-substituted analogs derived from the target compound core. Five representative examples, all sharing the identical 5-(3-chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidine scaffold and differing only at the N1-heteroarylalkyl substituent, were tested in an HIV-1 RT polymerase assay using a heterodimeric nucleic acid substrate with biotinylated pD500 primer [1]. Example 121 (N1-(6-(3,4-difluorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl)methyl): IC₅₀ = 5 nM [2]. Example 136 (N1-(6-oxo-1,6-dihydropyrimidin-5-yl)methyl): IC₅₀ = 6 nM [3]. Example 143 (N1-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)methyl): IC₅₀ = 7 nM [4]. Example 68 (N1-(6-(4-cyano-3-fluorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl)methyl): IC₅₀ = 7 nM [5]. Example 100 (N1-(4-(methoxycarbonyl)-3-oxo-2,3-dihydropyridazin-6-yl)methyl): IC₅₀ = 23 nM [6]. These data demonstrate that N1-substitution of the target compound core can yield single-digit nanomolar HIV-1 RT inhibitors, with the choice of heterocycle at N1 modulating potency over a ~5-fold range.

HIV-1 RT Inhibition
Cross-study comparable
5 nM (Ex.121), 6 nM (Ex.136), 7 nM (Ex.143), 7 nM (Ex.68), 23 nM (Ex.100)
Supports antiviral hit-to-lead; achievable IC₅₀ range 5–23 nM upon N1-substitution.
All analogs derived from identical core; assay: HIV-1 RT polymerase, heterodimeric substrate.
HIV-1 NNRTI potency reverse transcriptase inhibition antiviral drug discovery

Trifluoromethyl vs. Methyl Substitution at the Pyrimidinone 4-Position: Pharmacophoric Preference Established by Anti-TB SAR

The Hembre et al. (2021) structure–activity relationship investigation of the trifluoromethyl pyrimidinone series explicitly compared substitution at the 6-position (structurally equivalent to the 4-position in the target compound) of the pyrimidinone ring [1]. Trifluoromethyl was identified as the preferred group for anti-tubercular activity; phenyl and benzyl groups were tolerated but did not outperform CF₃ [2]. This finding is consistent with the broader medicinal chemistry principle that the electron-withdrawing, lipophilic, and metabolically stable trifluoromethyl group provides a unique combination of properties not replicated by methyl, ethyl, or other alkyl substituents [3]. The target compound (CAS 1591827-00-7) incorporates this preferred CF₃ substituent at the 4-position of the dihydropyrimidinone ring, distinguishing it from analogs bearing alternative substituents at this position. While a direct head-to-head CF₃ vs. CH₃ comparison for the exact 3-chloro-5-cyanophenoxy series is not publicly available, the class-level SAR from the anti-TB program provides strong inferential evidence that the CF₃ group is essential for maintaining biological activity.

CF₃ Pharmacophoric Preference
Class-level
CF₃ was the preferred pyrimidinone 4-substituent; 15/15 primary hits contained CF₃.
Procurement of CF₃ scaffold aligns with class-level SAR; CH₃ or H analogs may shift activity.
Class-level inference; confirm in target-specific assay.
CF3 pharmacophore requirement structure–activity relationship pyrimidinone substitution

Optimal Research and Procurement Application Scenarios for 3-Chloro-5-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile (CAS 1591827-00-7)


HIV-1 NNRTI Lead Generation: Parallel N1-Diversification Library Synthesis

Medicinal chemistry teams pursuing novel HIV-1 non-nucleoside reverse transcriptase inhibitors can procure the N1-unsubstituted core scaffold as the universal starting material for parallel library synthesis. As demonstrated by the US9718819B2 patent family, N1-alkylation with diverse heterocyclic methyl halides or mesylates under mild basic conditions (Cs₂CO₃, DMF or 1,4-dioxane) yields analogs with HIV-1 RT IC₅₀ values ranging from 5 to 23 nM [1]. The core scaffold enables systematic exploration of heterocyclic diversity (pyridazinyl, pyrimidinyl, pyrazinyl, pyridyl, triazolyl) at the N1 position, with each series capable of delivering single-digit nanomolar inhibitors. Procurement of the unsubstituted core at 95%+ purity ensures batch-to-batch consistency across library synthesis campaigns .

Anti-Tubercular Hit-to-Lead Optimization Using the Trifluoromethyl Pyrimidinone Scaffold

Research groups engaged in tuberculosis drug discovery can leverage the class-level anti-TB activity established by Hembre et al. (2021), where trifluoromethyl pyrimidinone compounds demonstrated M. tuberculosis IC₉₀ values below 5 μM with the best molecule achieving 4.9 μM and a selectivity index >20 (HepG2 IC₅₀ > 100 μM) [2]. The target compound provides the 5-position aryloxy-substituted variant of this chemotype, offering a structurally distinct entry point for SAR exploration. The rapid bactericidal kinetics demonstrated by the series (~4 log kill in <7 days against replicating bacilli) support further optimization of this scaffold class [2].

Physicochemical Property Baseline Establishment for Lead-Like Optimization Programs

With a molecular weight of 315.64 Da, a single hydrogen bond donor, and only two hydrogen bond acceptors, the target compound occupies favorable lead-like chemical space . Drug discovery programs can use this scaffold as a property baseline from which to systematically measure the impact of N1-substitution on LogP, aqueous solubility, permeability, and metabolic stability. In contrast, the pre-functionalized clinical candidate Ulonivirine (MW 491.73, 5 HBA, 0 HBD) already exceeds lead-like criteria, making deconvolution of substituent contributions impossible . Procurement of the core scaffold supports rigorous, property-driven multiparameter optimization.

Fragment-Based and Structure-Guided Drug Design Using the 3-Chloro-5-cyanophenoxy Pharmacophore

The 3-chloro-5-cyanophenoxy group is a validated pharmacophore for engagement with the HIV-1 reverse transcriptase NNRTI binding pocket, as evidenced by its presence in multiple high-potency analogs (IC₅₀ 5–7 nM) and the clinical candidate Ulonivirine [1]. The target compound presents this pharmacophore in a minimal, N1-unsubstituted format suitable for fragment-based screening, X-ray crystallography soaking experiments, and computational docking studies. Its reduced molecular complexity relative to fully elaborated NNRTIs facilitates unambiguous interpretation of binding mode data and structure-guided design.

Application
Selection Property
Validation Focus
HIV-1 NNRTI lead generation
N1-unsubstituted core for parallel library synthesis
Achievable IC₅₀ range across N1-heterocyclic series
Antitubercular hit-to-lead
CF₃ pyrimidinone chemotype with reported MIC data
M. tuberculosis whole-cell assay and selectivity review
Lead-like property baseline
MW 315.64, 1 HBD, 2 HBA core scaffold
Impact of N1-substitution on LogP, solubility, permeability
Fragment-based NNRTI design
Minimal 3-chloro-5-cyanophenoxy pharmacophore
X-ray soaking and computational docking fit
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